molecular formula C11H13N3O2S B2516300 5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide CAS No. 2415526-65-5

5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2516300
CAS No.: 2415526-65-5
M. Wt: 251.3
InChI Key: SYMJIGUMWZZHTI-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups and a thiolane ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrimidine derivative, the introduction of dimethyl groups can be achieved through alkylation reactions. The thiolane ring is then incorporated via a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylpyrimidine-4-carboxamide: Lacks the thiolane ring, making it less versatile in certain applications.

    N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide: Lacks the dimethyl groups, which may affect its reactivity and binding properties.

Uniqueness

5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide stands out due to the presence of both dimethyl groups and the thiolane ring, providing a unique combination of electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or in the synthesis of complex molecules.

Properties

IUPAC Name

5,6-dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6-7(2)12-5-13-9(6)10(15)14-8-3-4-17-11(8)16/h5,8H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMJIGUMWZZHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2CCSC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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